molecular formula C9H22NO4PS2 B1384799 N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine CAS No. 697298-57-0

N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine

Cat. No.: B1384799
CAS No.: 697298-57-0
M. Wt: 303.4 g/mol
InChI Key: DHXSGSULQCVYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine is a chemical compound known for its role as a metabolite of fosthiazate, an organophosphate nematicide. The compound is identified by its molecular formula C9H22NO4PS2 and has a molecular weight of 303.38 g/mol . It is primarily used in environmental analysis and testing as a reference standard .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fosthiazate metabolite 1 ASC-67131 involves the reaction of phosphoramidothioic acid with [2-(methylsulfonyl)ethyl]-, O-ethyl S-(1-methylpropyl) under controlled conditions . The reaction typically requires specific reagents and solvents to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of fosthiazate metabolite 1 ASC-67131 follows stringent protocols to maintain high-quality standards. The process involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification and quality control . The compound is then packaged in precise quantities for distribution and use in various analytical applications .

Chemical Reactions Analysis

Types of Reactions

N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of fosthiazate metabolite 1 ASC-67131. These products are often analyzed using advanced analytical techniques to determine their structure and properties .

Scientific Research Applications

N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to fosthiazate metabolite 1 ASC-67131 include other organophosphate nematicides and their metabolites, such as:

Uniqueness

N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine is unique due to its specific structure and the particular metabolic pathway it follows. Its role as a metabolite of fosthiazate gives it distinct properties and applications in environmental analysis and testing .

Biological Activity

N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine, also known as fosthiazate metabolite 1 ASC-67131, is a compound of significant interest due to its biological activity and potential applications in agriculture and medicine. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

  • IUPAC Name : this compound
  • Molecular Formula : C9H22NO4PS2
  • Molecular Weight : 303.38 g/mol
  • CAS Number : 697298-57-0

This compound primarily functions as an acetylcholinesterase (AChE) inhibitor . AChE is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, thus regulating nerve impulses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission, which can affect various physiological processes.

1. Toxicological Studies

Research indicates that this compound exhibits toxicological effects similar to other organophosphate compounds. In animal studies, it has been shown to cause neurotoxic effects at certain doses, highlighting the need for careful handling and application in agricultural settings.

2. Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. The compound demonstrated activity against various bacterial strains, suggesting its potential use in developing antimicrobial agents.

3. Pesticidal Applications

As a metabolite of fosthiazate, this compound retains nematicidal properties, making it valuable in pest control. Its effectiveness against nematodes has been documented in agricultural research, particularly in crops vulnerable to nematode infestations.

Research Findings and Case Studies

StudyFindings
Toxicological Assessment The compound exhibited significant neurotoxicity at high doses in rodent models, with symptoms including tremors and lethargy.
Antimicrobial Activity In vitro tests showed inhibition zones against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
Nematicidal Efficacy Field trials demonstrated effective control of root-knot nematodes in tomato crops when applied at recommended dosages.

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionBiological Activity
FosthiazateAChE inhibitorEffective nematicide
EthoprophosAChE inhibitorBroad-spectrum pesticide
FenamiphosAChE inhibitorSimilar toxicity profile

Properties

IUPAC Name

N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22NO4PS2/c1-5-9(3)16-15(11,14-6-2)10-7-8-17(4,12)13/h9H,5-8H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXSGSULQCVYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SP(=O)(NCCS(=O)(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22NO4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine
Reactant of Route 2
Reactant of Route 2
N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine
Reactant of Route 3
N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine
Reactant of Route 4
N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine
Reactant of Route 5
Reactant of Route 5
N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine
Reactant of Route 6
N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.